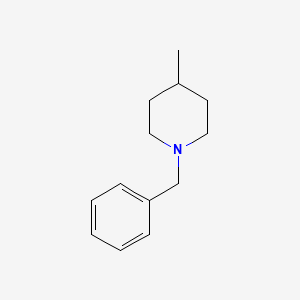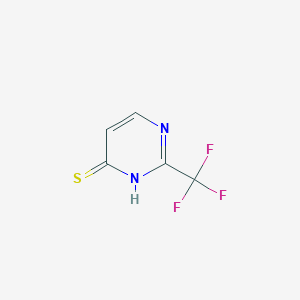
2,6-吡啶二甲酸单甲酯
概述
描述
Synthesis Analysis
The synthesis of 2,6-Pyridinedicarboxylic acid monomethyl ester involves the use of Dimethyl 2,6-pyridinedicarboxylate and KOH . The mixture is stirred overnight at room temperature. After the removal of the solvent, the residue is diluted with water .Physical And Chemical Properties Analysis
2,6-Pyridinedicarboxylic acid monomethyl ester is a solid at 20°C . It has a density of 1.361±0.06 g/cm3 . It is soluble in methanol .科学研究应用
配位聚合物和发光性质
通过原位水解2,6-吡啶二甲酸单甲酯和硝酸镉合成了配位聚合物CdL 。虽然它缺乏三维结构,但每条链堆叠形成穿透的钻石通道。这些通道允许封装发光分子和配合物,例如荧光素、罗丹明 6G 和 Ru(bpy)~3~Cl~2~。 由此产生的 CdL 表现出双发射性能,证明了通过客体分子成功地调节发光 .
炭疽生物标志物检测
2,6-吡啶二甲酸 (DPA) 是炭疽的重大生物标志物,炭疽是一种致命的传染病。研究人员开发了一种新型的铕金属有机框架 (Eu-MOF),用于增强基于过氧化物的 DPA 双模式检测。 这种有前途的方法可能有助于方便地检测炭疽 .
化学清除
2,6-吡啶二甲酸单甲酯可用作化学清除剂。 它的反应性和官能团使其在各种清除应用中很有用 .
安全和危害
2,6-Pyridinedicarboxylic acid monomethyl ester may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
2,6-Pyridinedicarboxylic acid (2,6-PDA), a multi-dentate compound similar to 2,6-Pyridinedicarboxylic acid monomethyl ester, has been employed as a passivating agent to decrease electronic defects in the polycrystalline perovskite film . This suggests potential future applications of 2,6-Pyridinedicarboxylic acid monomethyl ester in the field of photovoltaics .
作用机制
Target of Action
The primary target of 6-(methoxycarbonyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are proteins that play crucial roles in various biological processes, including DNA recognition, RNA packaging, transcriptional activation, regulation of apoptosis, protein folding and assembly, and lipid binding .
Mode of Action
6-(methoxycarbonyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts their ability to bind with zinc, thereby inhibiting their function .
Biochemical Pathways
The compound affects the pathways involving ZFPs. ZFPs are involved in various biochemical pathways, including those related to viral replication and packaging , as well as normal cell homeostatic functions . By inhibiting the function of ZFPs, 6-(methoxycarbonyl)picolinic acid can potentially disrupt these pathways.
Pharmacokinetics
It’s known that the compound is a pyridine carboxylate metabolite of tryptophan , which suggests that it might be metabolized in the body through similar pathways as tryptophan.
Result of Action
The result of 6-(methoxycarbonyl)picolinic acid’s action is the inhibition of the function of ZFPs . This can potentially lead to the disruption of various biological processes, including viral replication and packaging, and normal cell homeostatic functions . The compound has been shown to have anti-viral properties in vitro and in vivo .
Action Environment
The action, efficacy, and stability of 6-(methoxycarbonyl)picolinic acid can be influenced by various environmental factors. For instance, the compound has been used in the synthesis of a one-dimensional chain coordination polymer by in situ hydrolysis with cadmium nitrate . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.
生化分析
Biochemical Properties
2,6-Pyridinedicarboxylic acid monomethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chemical scavenger, reacting with specific biomolecules to neutralize their activity
Cellular Effects
The effects of 2,6-Pyridinedicarboxylic acid monomethyl ester on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . These effects are essential for understanding how the compound can be used in therapeutic applications and research.
Molecular Mechanism
At the molecular level, 2,6-Pyridinedicarboxylic acid monomethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For example, it may interact with enzymes, altering their activity and influencing biochemical pathways . Additionally, this compound can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Pyridinedicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of 2,6-Pyridinedicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .
Transport and Distribution
The transport and distribution of 2,6-Pyridinedicarboxylic acid monomethyl ester within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is crucial for designing experiments and interpreting results accurately.
Subcellular Localization
The subcellular localization of 2,6-Pyridinedicarboxylic acid monomethyl ester is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
属性
IUPAC Name |
6-methoxycarbonylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-4-2-3-5(9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIOMFMPIVMLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398575 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7170-36-7 | |
| Record name | 2,6-Pyridinedicarboxylic acid monomethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
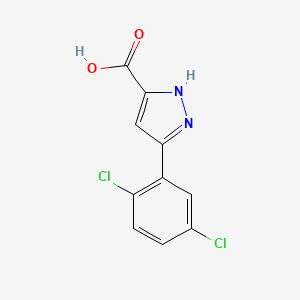
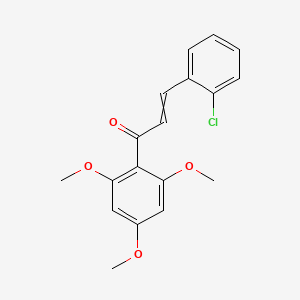
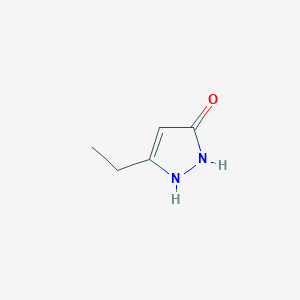
![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)


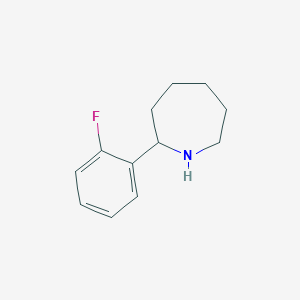
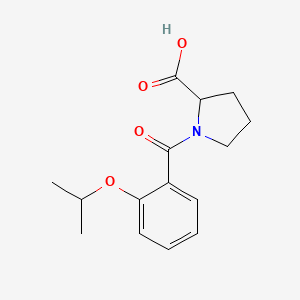
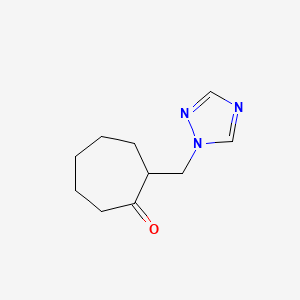
![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)
